REACTION_CXSMILES
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[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3].[CH3:10][CH:11](O)[CH2:12][CH3:13]>>[CH:11]([O:8][C:1](=[O:9])[CH:2]([CH2:4][C:5]([O:7][CH:2]([CH2:4][CH3:5])[CH3:1])=[O:6])[OH:3])([CH2:12][CH3:13])[CH3:10]
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Name
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|
Quantity
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80.23 g
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Type
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reactant
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Smiles
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C(C(O)CC(=O)O)(=O)O
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Name
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resin
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Quantity
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11.2 g
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Type
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reactant
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Smiles
|
|
Name
|
|
Quantity
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220 mL
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Type
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reactant
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Smiles
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CC(CC)O
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Control Type
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UNSPECIFIED
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Setpoint
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102 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Di-sec-butyl-DL-malate was prepared
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Type
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CUSTOM
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Details
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This compound was isolated as a bottoms product
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Type
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TEMPERATURE
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Details
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heated to reflux
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Type
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CUSTOM
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Details
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At 102° C.
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Type
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CUSTOM
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Details
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to collect in the Dean-Stark trap
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Type
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CUSTOM
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Details
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During this time, the water/alcohol azeotrope was removed as fresh alcohol
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Type
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ADDITION
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Details
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was added
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Type
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DISSOLUTION
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Details
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The product was dissolved in diethyl ether
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Type
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CUSTOM
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Details
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separated from the catalyst via filtration over a bed of silica
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Type
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WASH
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Details
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washed with saturated sodium bicarbonate a number of times
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Type
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WASH
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Details
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washed once with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CUSTOM
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Details
|
Diethyl ether was removed via rotary evaporation
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(CC)OC(C(O)CC(=O)OC(C)CC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |